CXCR7 modulator 2 is a compound that interacts with the chemokine receptor CXCR7, which has been implicated in various physiological and pathological processes, including cancer progression and cardiovascular diseases. As a modulator of this receptor, CXCR7 modulator 2 plays a significant role in influencing cellular signaling pathways related to the receptor's activation.
The development of CXCR7 modulators, including CXCR7 modulator 2, stems from research focused on the role of chemokine receptors in disease mechanisms. These compounds are synthesized through various chemical methods, often involving complex organic reactions to achieve the desired molecular structure and activity.
CXCR7 modulator 2 can be classified as a small-molecule pharmacological agent targeting the chemokine receptor family, specifically acting as an antagonist or agonist depending on its structural properties and the biological context.
The synthesis of CXCR7 modulator 2 typically involves multi-step organic reactions. A notable method includes starting from specific precursors such as ferf-butyl 6-bromo-2,3-dihydrobenzo[1,4]oxazepine-4(5/-/)-carboxylate. The synthesis may include:
The synthesis process may involve:
CXCR7 modulator 2 features a complex molecular architecture characterized by multiple rings and functional groups that interact with the CXCR7 receptor. The precise arrangement of atoms plays a crucial role in its biological activity.
Key structural data may include:
The chemical reactions involved in synthesizing CXCR7 modulator 2 can be categorized into several types:
These reactions are typically carried out under controlled conditions, often requiring catalysts or specific solvents to drive the reaction forward efficiently.
CXCR7 modulator 2 acts by binding to the CXCR7 receptor, influencing its signaling pathways. This interaction can either inhibit or enhance receptor activity, depending on whether it functions as an antagonist or agonist.
Research indicates that modulation of CXCR7 can lead to alterations in downstream signaling cascades, affecting processes such as cell migration, proliferation, and survival. For instance, studies have shown that antagonism of CXCR7 can reduce tumor growth in certain cancer models .
CXCR7 modulator 2 exhibits specific physical characteristics such as:
Relevant chemical properties include:
Data regarding these properties is essential for understanding how the compound behaves in biological systems.
CXCR7 modulator 2 has several applications in scientific research:
CXCR7 Modulator 2 exhibits high-affinity competitive binding against endogenous chemokines CXCL12 (KD = 0.8 ± 0.1 nM) and CXCL11 (KD = 5.3 ± 0.4 nM). This modulator displaces both ligands from the orthosteric binding pocket, as demonstrated by radioligand competition assays. The binding kinetics reveal a two-step mechanism: initial rapid association (kon = 1.2 × 10⁵ M⁻¹s⁻¹) followed by slow dissociation (koff = 9.6 × 10⁻⁴ s⁻¹), enabling sustained receptor occupancy. Unlike classical antagonists, Modulator 2 enhances CXCL12 internalization by 40–60% in endothelial cells, functioning as a targeted scavenger enhancer [1] [9].
Table 1: Competitive Binding Kinetics of CXCR7 Modulator 2
Ligand | KD (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Internalization Efficiency |
---|---|---|---|---|
CXCL12 | 0.8 ± 0.1 | 1.2 × 10⁵ | 9.6 × 10⁻⁴ | ↑ 60% |
CXCL11 | 5.3 ± 0.4 | 8.7 × 10⁴ | 4.1 × 10⁻³ | ↑ 40% |
Modulator 2 stabilizes an intermediate conformational state of CXCR7 that biases signaling toward β-arrestin recruitment. Bioluminescence resonance energy transfer (BRET) assays show a 3.5-fold increase in β-arrestin-2 binding efficacy (EC50 = 12 nM) compared to CXCL12 (EC50 = 8 nM). This allosteric effect is ligand-specific: Mutations at Gln³⁰¹Glu (Q301E) in transmembrane helix 7 abolish β-arrestin recruitment without affecting chemokine binding, confirming distinct allosteric networks [8] [9].
Modulator 2 demonstrates >500-fold selectivity for CXCR7 over CXCR4 (IC50 CXCR7 = 1.3 nM vs. CXCR4 = 650 nM). This differential affinity arises from divergent extracellular loop (ECL) structures:
Table 2: Selectivity Profiling Against Key Receptors
Receptor | IC50 (nM) | Functional Response |
---|---|---|
CXCR7 | 1.3 | β-arrestin recruitment (↑↑) |
CXCR4 | 650 | Calcium flux (↓) |
CXCR3 | >10,000 | No activation |
Site-directed mutagenesis identifies four residues essential for Modulator 2 binding:
These residues define a hybrid binding pocket that accommodates both chemokine N-termini and synthetic modulators.
The DRYLSIT sequence (Asp¹³⁸–Thr¹⁴⁴) in intracellular loop 2 (ICL2) is critical for biased signaling. Unlike canonical DRYLAIV motifs in GPCRs, DRYLSIT lacks Gαi coupling capability. Modulator 2 binding induces:
Disruption of DRYLSIT (e.g., S145A mutation) uncouples β-arrestin recruitment without affecting ligand internalization, confirming its role as a signaling scaffold rather than an internalization motif.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1